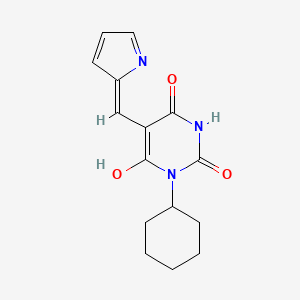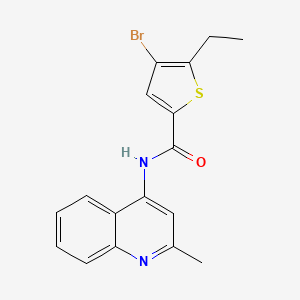
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s by Pfizer scientists as part of a project to develop new analgesics. CP 55,940 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a key role in regulating various physiological processes.
作用机制
CP 55,940 exerts its effects by binding to and activating the cannabinoid receptors. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found primarily in the immune system and is involved in the regulation of inflammation and immune function. Activation of these receptors by CP 55,940 leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and changes in appetite and memory.
Biochemical and Physiological Effects
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent analgesic, with effects comparable to morphine. It also has anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and multiple sclerosis. CP 55,940 has been shown to affect appetite and food intake, and may have potential as a treatment for obesity and eating disorders. Additionally, it has been shown to have effects on memory and learning, which may have implications for the treatment of conditions such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of CP 55,940 is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and the physiological effects of cannabinoid receptor activation. However, one limitation of CP 55,940 is its high lipophilicity, which can make it difficult to work with in the lab. Additionally, its potent effects on the cannabinoid receptors can make it difficult to distinguish between the effects of CB1 and CB2 receptor activation.
未来方向
There are many potential future directions for research on CP 55,940 and the endocannabinoid system. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various conditions, such as pain, inflammation, and obesity. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, such as immune function and neuroprotection. Finally, there is interest in developing new tools and techniques for studying the endocannabinoid system, such as new imaging methods and more selective cannabinoid receptor agonists and antagonists.
合成方法
CP 55,940 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amine to form the desired product, CP 55,940.
科学研究应用
CP 55,940 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to be a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are found in the brain, immune system, and other organs. CP 55,940 has been used to study the effects of cannabinoid receptor activation on various physiological processes, including pain, inflammation, appetite, and memory.
属性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15-10-12(17-16(20)14-8-5-9-21-14)11-18(15)13-6-3-1-2-4-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHHXLCMDXSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)

![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)

![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)